2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid
Description
2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid is a propanoic acid derivative featuring a trimethylsilyl (TMS)-protected ethoxy methoxy group at the 2-position. Its molecular formula is C₉H₂₀O₄Si, with a molecular weight of 220.37 g/mol. The compound combines a carboxylic acid group with a silyl ether moiety, making it useful in organic synthesis as a protecting group or intermediate. The trimethylsilyl group enhances lipophilicity, influencing solubility and stability under specific reaction conditions .
Properties
IUPAC Name |
2-(2-trimethylsilylethoxymethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4Si/c1-8(9(10)11)13-7-12-5-6-14(2,3)4/h8H,5-7H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYIOTKZTBKTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCOCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid involves several steps. One common method includes the reaction of 2-(Trimethylsilyl)ethanol with methoxyacetic acid under controlled conditions . The reaction typically requires the use of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid undergoes various types of chemical reactions, including:
Scientific Research Applications
2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and resistance to hydrolysis, allowing it to maintain its structure and function under various conditions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid with analogous compounds:
Key Observations :
- Silyl vs. Non-Silyl Groups: The TMS group in the target compound increases hydrophobicity compared to methoxy or thioether analogs, affecting solubility and membrane permeability .
- Carboxylic Acid vs. Ester : Unlike the silyl ester in , the free carboxylic acid in the target compound enables hydrogen bonding and higher acidity (pKa ~4-5 vs. ~7-8 for esters) .
- Aromatic vs. Aliphatic Substituents : Compounds with phenyl groups (e.g., ) exhibit π-π interactions absent in the aliphatic TMS-substituted target .
Physicochemical Properties
Notes:
- The TMS group in the target compound reduces water solubility but enhances compatibility with nonpolar solvents .
- The α,β-unsaturated acid in has higher reactivity due to conjugation, unlike the saturated target compound .
Biological Activity
2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid, often referred to as TMS-ethoxy acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
- Molecular Formula : C₁₁H₂₄O₄Si
- Molecular Weight : 252.39 g/mol
- IUPAC Name : this compound
The compound features a trimethylsilyl group which enhances its lipophilicity and stability, potentially influencing its biological interactions.
Synthesis
The synthesis of TMS-ethoxy acid typically involves the reaction of trimethylsilyl ether with appropriate alkylating agents in the presence of bases. This method allows for the introduction of the trimethylsilyl group while maintaining the integrity of the carboxylic acid functionality.
TMS-ethoxy acid exhibits several biological activities, primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), affecting signaling pathways associated with inflammation and pain.
Therapeutic Applications
- Antimicrobial Activity : Preliminary studies indicate that TMS-ethoxy acid possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.
- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.
- Cancer Research : There is emerging evidence that TMS-ethoxy acid may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.
Antimicrobial Efficacy
A study conducted on various strains of bacteria demonstrated that TMS-ethoxy acid exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
Anti-inflammatory Activity
In an animal model of acute inflammation, administration of TMS-ethoxy acid resulted in a significant reduction in edema compared to control groups. The compound was administered at doses of 10 mg/kg and demonstrated efficacy similar to that of standard anti-inflammatory drugs.
Safety and Toxicology
While preliminary studies indicate promising biological activity, comprehensive toxicological assessments are necessary. Current data suggest a favorable safety profile; however, long-term studies are needed to evaluate chronic exposure effects.
Q & A
Q. What are the primary synthetic routes for 2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid, and how can reaction conditions be optimized?
The synthesis of this compound likely involves etherification and silylation steps. A plausible method includes:
- Step 1 : Reacting propanoic acid derivatives with 2-(trimethylsilyl)ethanol under Mitsunobu conditions (e.g., using DIAD and a phosphine catalyst) to introduce the silyl-protected ethoxy group .
- Step 2 : Methoxy protection of the hydroxyl group via Williamson ether synthesis (e.g., using methyl iodide and a base like NaH).
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) to enhance yield. Use anhydrous conditions to prevent premature deprotection of the trimethylsilyl group .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : Confirm the presence of trimethylsilyl (δ 0.1–0.3 ppm for Si(CH₃)₃) and methoxy protons (δ ~3.3 ppm) .
- HPLC/MS : Assess purity (>95%) and detect byproducts (e.g., incomplete silylation or hydrolysis).
- FT-IR : Verify ester carbonyl (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1100 cm⁻¹) .
Q. What are the key stability considerations for handling and storing this compound?
- Stability Risks : The trimethylsilyl group is susceptible to hydrolysis under acidic or aqueous conditions.
- Storage : Store at –20°C under inert gas (Ar/N₂) in anhydrous solvents (e.g., dry DCM or THF). Avoid exposure to moisture or protic solvents .
- Decomposition Byproducts : Hydrolysis may yield 2-(hydroxyethoxy)methoxypropanoic acid, detectable via GC-MS .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the compound’s reactivity in multi-step syntheses?
- Role in Protection : The silyl group acts as a temporary protecting group for hydroxyl or carboxylic acid functionalities, enabling selective reactions at other sites. For example, it can prevent unwanted esterification during peptide coupling .
- Deprotection Strategies : Use fluoride-based reagents (e.g., TBAF) or mild acids (e.g., AcOH/H₂O) to cleave the silyl group without disrupting methoxy or ester linkages .
Q. What analytical challenges arise in characterizing byproducts from its synthetic pathways?
- Common Byproducts :
- Partial silylation products (e.g., mono- vs. di-protected intermediates).
- Oxidative degradation of the methoxy group under harsh conditions.
- Resolution : Use high-resolution mass spectrometry (HRMS) to differentiate isomers. Pair LC-MS with ion mobility spectrometry for complex mixtures .
Q. How can computational methods predict its behavior in novel reaction environments?
- Molecular Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict hydrolysis rates of the silyl group under varying pH conditions .
- Solvent Effects : COSMO-RS simulations assess solubility and stability in ionic liquids or polar aprotic solvents .
Q. What contradictions exist in literature regarding its stability, and how can they be resolved?
- Contradictions : Some studies report shelf-life >6 months at –20°C , while others note degradation within weeks under similar conditions.
- Resolution : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) with LC-MS monitoring. Compare batch-specific impurities (e.g., residual catalysts) that may accelerate decomposition .
Methodological Recommendations
- Safety : Follow OSHA guidelines for handling irritants (e.g., wear nitrile gloves, safety goggles, and use fume hoods) .
- Troubleshooting Synthesis : If yields are low, verify the dryness of reagents via Karl Fischer titration. Replace aged coupling agents (e.g., EDC/HOBt) .
- Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS or PubChem) for structurally similar silyl ethers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
